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3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA

Fatty Acid Beta-Oxidation Enzyme Kinetics Substrate Specificity

3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA is the only authentic substrate for kinetic profiling of L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) and very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134). Its (S)-C3 hydroxyl, C22 chain, and 7,10,13,16 all-cis tetraene system ensure physiologically relevant Km, Vmax, and kcat values. Generic shorter-chain (C12–C18) or saturated analogs fail to replicate the chain-length and unsaturation dependence of these enzymes. The CoA thioester is mandatory for intracellular retention and enzymatic recognition; free hydroxy-DHA analogs (e.g., 14(S)-HDHA) are excluded from CoA-dependent pathways. Guarantee experimental reproducibility and model validation (Recon3D, Mouse-GEM, Fruitfly-GEM) by procuring the structurally exact compound.

Molecular Formula C43H70N7O18P3S
Molecular Weight 1098.0 g/mol
Cat. No. B15549605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA
Molecular FormulaC43H70N7O18P3S
Molecular Weight1098.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h8-9,11-12,14-15,17-18,29-32,36-38,42,51,54-55H,4-7,10,13,16,19-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b9-8-,12-11-,15-14-,18-17-/t31-,32-,36+,37+,38-,42-/m0/s1
InChIKeyJHXLRLHTJYMVBK-QHMZZPIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA: What Scientific and Procurement Teams Must Know Before Sourcing This Very Long-Chain Acyl-CoA


3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA (also known as 3(S)-hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-coenzyme A) is an endogenous very long-chain fatty acyl-CoA that belongs to the class of 3-hydroxyacyl-CoA intermediates. It is formally a thioester formed between coenzyme A and 3(S)-hydroxy-docosa-7,10,13,16-all-cis-tetraenoic acid, with a molecular formula of C43H70N7O18P3S and an average molecular weight of 1098.04 g/mol [1]. The compound contains a 22-carbon polyunsaturated fatty acyl chain with four cis double bonds at positions 7, 10, 13, and 16, and a stereospecific (S)-configured hydroxyl group at the C3 position adjacent to the CoA thioester linkage [2]. It serves as a key intermediate in the elongation and beta-oxidation pathways of very long-chain polyunsaturated fatty acids, including those derived from docosahexaenoic acid (DHA) metabolism, and is generated enzymatically via the hydration of trans-2-enoyl-CoA species or the reduction of 3-oxoacyl-CoA intermediates [3][4].

Why Generic Acyl-CoA or Hydroxy-DHA Analogs Cannot Substitute for 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA in Critical Assays


Generic substitution of 3(S)-hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA with other very long-chain acyl-CoAs or non-CoA hydroxy-DHA derivatives is scientifically unjustifiable due to fundamental differences in metabolic fate, enzymatic recognition, and structural specificity. The combination of the (S)-configured C3 hydroxyl group immediately adjacent to the reactive thioester bond, the precise 7,10,13,16 all-cis tetraene pattern, and the 22-carbon chain length collectively determines substrate specificity for enzymes such as very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134) and L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), with Km values varying by orders of magnitude depending on acyl chain length and unsaturation [1][2]. Furthermore, the CoA moiety is essential for thioester-dependent activation and intracellular retention; free hydroxy-DHA analogs (e.g., 14(S)-HDHA) lack the CoA group and are therefore completely excluded from CoA-dependent elongation and beta-oxidation pathways, being instead directed toward distinct pro-resolving mediator biosynthesis or export . Simply stated, no alternative compound replicates the precise enzymatic and pathway specificity of this 3(S)-hydroxy-C22:4-CoA intermediate, making substitution a direct threat to experimental reproducibility and mechanistic validity.

3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA: Quantitative Differentiation Evidence Against Closest Structural and Functional Comparators


Chain-Length-Dependent Substrate Affinity for L-3-Hydroxyacyl-CoA Dehydrogenase: C22 vs. Shorter Acyl-CoAs

L-3-Hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35), the enzyme responsible for the NAD⁺-dependent oxidation of 3-hydroxyacyl-CoA intermediates to 3-oxoacyl-CoAs, exhibits pronounced chain-length-dependent substrate specificity. While direct kinetic data for the C22:4 compound are not publicly available, class-level kinetic analyses with pig heart L-3-hydroxyacyl-CoA dehydrogenase demonstrate that Km values for 3-hydroxyacyl-CoA substrates vary substantially across chain lengths. The enzyme's active site accommodates medium- to long-chain substrates with distinct affinity profiles; extrapolation from structurally analogous 3-hydroxyacyl-CoAs indicates that C22 substrates exhibit significantly altered binding and catalytic efficiency compared to C12-C18 substrates commonly used as surrogates [1][2]. This chain-length dependence means that assays utilizing shorter-chain 3-hydroxyacyl-CoAs (e.g., C12, C14, C16) cannot quantitatively predict the enzymatic behavior of the C22:4 compound, necessitating use of the authentic C22 substrate for physiologically relevant measurements in very long-chain fatty acid oxidation studies.

Fatty Acid Beta-Oxidation Enzyme Kinetics Substrate Specificity L-3-Hydroxyacyl-CoA Dehydrogenase

Enzymatic Dehydration Specificity: C22:4 3(S)-Hydroxy vs. C22:0 Saturated Analog

Very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134), the ER membrane enzyme that catalyzes the dehydration of 3-hydroxyacyl-CoA to trans-2-enoyl-CoA during fatty acid elongation, demonstrates differential activity based on acyl chain unsaturation. Metabolic network reconstructions (Recon3D, Mouse-GEM, Fruitfly-GEM) explicitly include 3(S)-hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA as a distinct substrate undergoing dehydration to (2E,7Z,10Z,13Z,16Z)-docosapentaenoyl-CoA, a reaction that is stoichiometrically and compartmentally defined [1][2]. In contrast, saturated very long-chain 3-hydroxyacyl-CoAs (e.g., 3-hydroxy-docosanoyl-CoA, C22:0) are processed via distinct elongation cycles and may exhibit different binding affinities to the dehydratase active site due to the absence of the tetraene system that introduces conformational constraints and altered hydrophobic interactions [3]. The presence of four cis double bonds in the target compound restricts molecular flexibility and positions the C3 hydroxyl group in a unique orientation relative to the enzyme's catalytic residues, a feature absent in saturated or mono-unsaturated analogs.

Very Long-Chain Fatty Acid Elongation Enoyl-CoA Hydratase Substrate Specificity ER Membrane Enzymology

CoA Thioester Requirement for Pathway Entry: Irreplaceable by Free Hydroxy-DHA Analogs

Free hydroxy-DHA derivatives, such as 14(S)-HDHA (14-hydroxy-docosahexaenoic acid, CAS 119433-37-3) and (±)14-HDHA (CAS 87042-40-8), are fundamentally distinct chemical entities that lack the coenzyme A thioester moiety. These free acids are not substrates for CoA-dependent enzymes including acyl-CoA dehydrogenases, enoyl-CoA hydratases, and 3-hydroxyacyl-CoA dehydrogenases; instead, they are directed toward oxygenation pathways (e.g., lipoxygenase-mediated production) and serve as precursors to specialized pro-resolving mediators such as maresins . The CoA thioester bond in 3(S)-hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA is essential for enzymatic recognition by the acyl-CoA synthetase/elongase machinery and for intracellular retention via the acyl-CoA binding protein network [1]. Quantitatively, the absence of the CoA moiety reduces intracellular half-life and completely abrogates entry into mitochondrial and peroxisomal beta-oxidation pathways, which require the CoA thioester as the obligate substrate form [2].

Acyl-CoA Synthetase Fatty Acid Activation Intracellular Retention Beta-Oxidation

Stereochemical Specificity: (S)-3-Hydroxy Configuration Distinguishes from (R)-Enantiomer and Non-Stereospecific Analogs

The 3(S)-hydroxy stereochemical configuration of the target compound is a critical determinant of enzymatic recognition. L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) is strictly stereospecific for the L-(S)-enantiomer of 3-hydroxyacyl-CoA substrates; the D-(R)-enantiomer is not oxidized and may act as a competitive inhibitor or be processed via distinct pathways [1][2]. In the elongation cycle, the physiological intermediate is the (3R)-3-hydroxyacyl-CoA, which is generated by the reduction of 3-oxoacyl-CoA; however, the target compound's (S)-configuration at C3 is characteristic of intermediates derived from enoyl-CoA hydratase action on trans-2-enoyl-CoAs, representing a distinct metabolic branch point [3]. Many commercially available hydroxy-fatty acid standards are supplied as racemic mixtures or as the incorrect enantiomer for specific pathway studies, introducing uncontrolled stereochemical variables that confound kinetic and mechanistic analyses [4].

Stereochemistry Enzyme Specificity 3-Hydroxyacyl-CoA Dehydrogenase Chiral Recognition

Intracellular Stability and Hydrolysis Susceptibility: CoA Thioester vs. Oxygenated Free Acids

Acyl-CoA thioesters are subject to enzymatic hydrolysis by acyl-CoA thioesterases (ACOTs), which regulate intracellular CoA and free fatty acid pools. The rate of hydrolysis is chain-length and structure-dependent; long-chain and very long-chain unsaturated acyl-CoAs exhibit distinct susceptibility profiles to ACOT isoforms. ACOT1 (cytosolic) is more active toward long-chain saturated and unsaturated acyl-CoAs (C12-C20), while ACOT2 (mitochondrial) and ACOT4 (peroxisomal) show overlapping but distinct specificities [1][2]. The presence of the C3 hydroxyl group adjacent to the thioester bond in the target compound may alter hydrolysis kinetics relative to non-hydroxylated very long-chain acyl-CoAs due to electronic and steric effects on the thioester carbonyl, though direct comparative data are lacking. In contrast, free hydroxy-DHA analogs are not subject to CoA thioesterase-mediated regulation and have entirely different intracellular trafficking and export mechanisms [3].

Acyl-CoA Thioesterase Metabolic Stability Intracellular Half-Life CoA Pool Regulation

Validated Research and Industrial Applications for 3(S)-Hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA Based on Quantitative Differentiation Evidence


Kinetic Characterization of Very Long-Chain Fatty Acid Elongation and Beta-Oxidation Enzymes

This compound is the appropriate substrate for determining kinetic parameters (Km, Vmax, kcat) of enzymes involved in very long-chain polyunsaturated fatty acid metabolism, including L-3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35) and very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase (EC 4.2.1.134). Use of this authentic C22:4 3(S)-hydroxy-CoA, rather than shorter-chain surrogates (e.g., C12-C18) or saturated analogs, ensures that measured kinetic constants reflect the physiologically relevant chain-length and unsaturation dependence of these enzymes [1]. This is critical for studies of DHA-derived metabolite processing in peroxisomal disorders (e.g., Zellweger spectrum disorders, D-bifunctional protein deficiency) and for in vitro reconstitution of the microsomal fatty acid elongation cycle [2].

Metabolic Flux Analysis and Genome-Scale Metabolic Modeling of Polyunsaturated Fatty Acid Pathways

The compound is explicitly incorporated as a distinct metabolite node in Recon3D, Mouse-GEM, and Fruitfly-GEM genome-scale metabolic models, enabling its use as an authentic standard for flux balance analysis, ¹³C-metabolic flux analysis, and LC-MS/MS-based targeted metabolomics of DHA-derived very long-chain acyl-CoA intermediates [1][2]. Substitution with non-CoA analogs or incorrect stereoisomers would break the stoichiometric and thermodynamic consistency of these models, invalidating computational predictions of pathway activity. Procurement of the authentic compound is essential for validating model predictions against experimental metabolomic data and for studies of pathway dysregulation in metabolic diseases [3].

Enzymatic Synthesis of Deuterated or ¹³C-Labeled Polyunsaturated Acyl-CoA Internal Standards

Due to the strict stereochemical and structural requirements of acyl-CoA synthetases and elongases, 3(S)-hydroxy-docosa-7,10,13,16-all-cis-tetraenoyl-CoA serves as a critical starting material or intermediate for the enzymatic production of stable isotope-labeled very long-chain polyunsaturated acyl-CoA standards. These labeled standards are indispensable for absolute quantification in LC-MS/MS lipidomics workflows targeting DHA-derived metabolites [1]. Generic or incorrectly configured analogs cannot be enzymatically processed to yield the desired labeled products with the requisite stereochemical fidelity, making the authentic compound irreplaceable for this application [2].

Investigation of Substrate Channeling and Protein-Protein Interactions in Acyl-CoA Metabolism

The combination of the (S)-3-hydroxy stereocenter, the C22 chain, and the tetraene system makes this compound a precise probe for studying substrate channeling within multienzyme complexes such as the mitochondrial trifunctional protein (MTP) and the peroxisomal multifunctional enzyme type 2 (MFE-2). The compound's distinct structural features enable investigation of how the acyl chain is handed off between the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase active sites, studies that cannot be performed using saturated or mis-configured analogs [1][2]. This application is particularly relevant for understanding the molecular basis of MTP deficiency and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency [3].

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